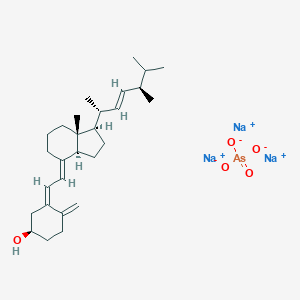

Biodinamine vitamin D2

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O.AsH3O4.3Na/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2-1(3,4)5;;;/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;(H3,2,3,4,5);;;/q;;3*+1/p-3/b10-9+,23-12+,24-13-;;;;/t20-,22+,25+,26+,27-,28+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBANDPRYHCIAGZ-DKPPOKJTSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44AsNa3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319214 | |

| Record name | Biodinamine vitamin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115586-24-8 | |

| Record name | Biodinamine vitamin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biodinamine vitamin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ergocalciferol (Vitamin D2) from Ergosterol via UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ergocalciferol (Vitamin D2) from its precursor, ergosterol, through ultraviolet (UV) irradiation. This process is of significant interest in the pharmaceutical and nutraceutical industries for the production of Vitamin D supplements and fortified food ingredients. This document details the underlying photochemical principles, experimental protocols, and analytical methodologies critical for successful synthesis and characterization.

Introduction: The Photochemical Transformation

Ergocalciferol is synthesized from ergosterol, a sterol found in fungi and yeasts, through a series of photochemical and thermal reactions.[1] The primary mechanism involves the exposure of ergosterol to UV radiation, which induces a ring-opening reaction in the B-ring of the sterol molecule to form pre-ergocalciferol (pre-Vitamin D2).[1][2] This intermediate then undergoes a temperature-dependent intramolecular hydrogen shift to yield the thermodynamically more stable ergocalciferol.[1] The efficiency of this conversion is influenced by several factors, including the wavelength and intensity of the UV radiation, irradiation time, temperature, and the solvent used.[3]

The photochemical process is not without complexity, as prolonged or inappropriate irradiation can lead to the formation of inactive byproducts, primarily lumisterol and tachysterol, through reversible photoisomerization of pre-Vitamin D2.[4] Therefore, precise control over the reaction conditions is paramount to maximize the yield of ergocalciferol.

Reaction Pathway and Byproduct Formation

The UV irradiation of ergosterol initiates a cascade of photochemical reactions. The principal pathway and major side reactions are illustrated below.

Quantitative Data Summary

The yield of ergocalciferol and the distribution of photoisomers are highly dependent on the experimental conditions. The following tables summarize quantitative data from various studies on the UV irradiation of ergosterol and ergosterol-containing materials.

Table 1: Influence of UV Irradiation Time on Ergocalciferol and Ergosterol Content in Mushrooms

| Mushroom Type | UV Type | Irradiation Time (min) | Ergocalciferol (µg/g dry weight) | Ergosterol (µg/g dry weight) | Reference |

| Agaricus bisporus | UV-B | 10.4 | 741.50 ± 23.75 | Not reported | [5] |

| Pleurotus ostreatus | UV-B | 180 | 27.89 ± 0.67 | Decreased | [3] |

| Lentinula edodes | UV-C | Not specified | 28.61 | Decreased | [6] |

| Agaricus bisporus | UV-C | 10 | 950 - 1030 | Not reported | [3] |

Table 2: Effect of Solvent on the Photochemical Reaction (Qualitative)

| Solvent | Observation | Reference |

| Ethanol | Commonly used, facilitates dissolution of ergosterol. | [7] |

| tert-Butyl methyl ether | Used in a detailed synthesis protocol, good solvent for reactants. | [7] |

| Hexane | Non-polar solvent, can influence reaction kinetics. | [8] |

| Cyclohexane | Non-polar solvent, studied for its effect on photoisomer distribution. | [8] |

Experimental Protocols

Laboratory-Scale Synthesis of Ergocalciferol

The following protocol is adapted from a detailed procedure for the synthesis of Vitamin D2.[7]

Materials and Equipment:

-

Ergosterol

-

tert-Butyl methyl ether (t-BuOMe), HPLC grade

-

Ethanol, absolute

-

10 N Sodium Hydroxide

-

3,5-Dinitrobenzoyl chloride

-

Pyridine

-

2-L photoreaction vessel with a quartz immersion well

-

450-watt Hanovia medium-pressure mercury lamp

-

Mechanical stirrer

-

Argon gas supply

-

Standard laboratory glassware

-

HPLC system with UV detector

Workflow Diagram:

Procedure:

-

Photochemical Reaction:

-

In a 2-L photoreaction vessel, dissolve 13.5 g of ergosterol in 1.7 L of t-BuOMe.

-

Stir the mixture at room temperature overnight under a gentle stream of argon.

-

Cool the solution to between 0°C and -20°C using a dry ice-ethanol bath.

-

Insert the 450-watt Hanovia mercury lamp into the quartz well and irradiate the solution for 4 hours while maintaining the low temperature and vigorous stirring. This step converts ergosterol to pre-Vitamin D2.

-

-

Thermal Isomerization:

-

After irradiation, the solution containing pre-Vitamin D2 is concentrated under reduced pressure at a temperature not exceeding 20°C.

-

The resulting residue is then heated to induce the thermal isomerization of pre-Vitamin D2 to Vitamin D2. The specific temperature and time for this step should be optimized, but typically involves gentle heating.

-

-

Purification via Esterification and Crystallization:

-

The crude Vitamin D2 is esterified with 3,5-dinitrobenzoyl chloride in pyridine to form the 3,5-dinitrobenzoate ester of Vitamin D2. This derivative is more readily crystallized and purified.

-

The ester is then crystallized from a suitable solvent mixture (e.g., acetone-methanol).

-

-

Saponification and Final Crystallization:

-

The purified Vitamin D2 3,5-dinitrobenzoate is saponified by dissolving it in absolute ethanol and adding 10 N sodium hydroxide.

-

The reaction mixture is stirred at room temperature, followed by cooling in an ice-water bath.

-

Water is added to induce precipitation of the crude Vitamin D2.

-

The final product is purified by crystallization from a solvent such as aqueous ethanol to yield pure, crystalline ergocalciferol.[7][9]

-

Analytical Protocol: HPLC-UV for Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

UV-Vis detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Conditions:

-

A mixture of methanol, acetonitrile, and isopropyl alcohol (e.g., 60:30:10, v/v/v) is a suitable mobile phase.[6]

-

Isocratic elution is typically used.

-

Flow rate: ~1.2 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm.

Sample Preparation:

-

Accurately weigh a sample of the reaction mixture or final product.

-

Dissolve the sample in the mobile phase or a suitable organic solvent.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

Prepare standard solutions of ergosterol, ergocalciferol, lumisterol, and tachysterol of known concentrations.

-

Generate a calibration curve for each compound by plotting peak area against concentration.

-

Determine the concentration of each component in the sample by comparing its peak area to the corresponding calibration curve.

Conclusion

The synthesis of ergocalciferol from ergosterol via UV irradiation is a well-established yet nuanced process. Success in maximizing the yield and purity of the final product hinges on a thorough understanding of the photochemical reaction pathway and the influence of various experimental parameters. This guide provides a foundational framework for researchers and professionals in drug development to design, execute, and analyze the synthesis of this vital nutrient. Careful optimization of the protocols outlined herein will be essential for achieving desired outcomes in specific laboratory or industrial settings.

References

- 1. UV induced conversion during drying of ergosterol to vitamin D in various mushrooms: Effect of different drying conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PREVITAMIN D PHOTOSYNTHESIS IN VITRO [photobiology.com]

- 5. Optimization of ergosterol to vitamin D2 synthesis in Agaricus bisporus powder using ultraviolet-B radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. US3665020A - Process for the preparation of crystalline vitamin d3 - Google Patents [patents.google.com]

The Photochemical Transformation of Ergosterol to Vitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photochemical conversion pathway of ergosterol to vitamin D2 (ergocalciferol). The process, of significant interest in the pharmaceutical and food industries, involves a series of ultraviolet (UV) light-induced reactions and subsequent thermal isomerization. This document details the underlying chemical transformations, presents key quantitative data, outlines experimental protocols, and provides visual representations of the pathway and experimental workflows.

The Photochemical Conversion Pathway

The transformation of ergosterol into vitamin D2 is a fascinating example of photochemistry's power to induce complex molecular rearrangements. The process is initiated by the absorption of UV radiation by ergosterol, a sterol predominantly found in fungi and yeasts. This absorption triggers a cascade of reactions, leading to the formation of several photoisomers, with vitamin D2 being the desired end product.

The core of the pathway can be summarized in two main stages:

-

Photochemical Conversion: Upon irradiation with UV light, typically in the UVB range (280-315 nm), the B-ring of the ergosterol molecule undergoes a conrotatory ring-opening reaction. This photochemical step breaks the C9-C10 bond, leading to the formation of a highly unstable intermediate called previtamin D2.[1] Previtamin D2 exists in a dynamic equilibrium with other photoisomers, namely lumisterol2 and tachysterol2.[2][3] The formation of these byproducts is a critical consideration in optimizing the synthesis of vitamin D2.

-

Thermal Isomerization: Previtamin D2, being thermally unstable, undergoes a spontaneous intramolecular[4][5]-sigmatropic hydrogen shift. This non-photochemical, temperature-dependent reaction converts previtamin D2 into the more stable vitamin D2.[1] The rate of this isomerization is influenced by factors such as temperature and the solvent used.[6][7][8]

The overall pathway is a delicate balance between photochemical equilibria and thermal kinetics. Maximizing the yield of vitamin D2 requires careful control of irradiation wavelength, duration, temperature, and solvent conditions to favor the formation of previtamin D2 and its subsequent conversion to vitamin D2 while minimizing the formation of unwanted photoisomers.

Quantitative Data

A thorough understanding of the photochemical conversion of ergosterol to vitamin D2 necessitates an examination of the quantitative parameters that govern the process. These include the UV absorption characteristics of the involved sterols and the quantum yields of the photochemical reactions.

UV Absorption Data

The distinct UV absorption spectra of ergosterol and its photoisomers are fundamental to the selective excitation and monitoring of the reaction. The table below summarizes the reported absorption maxima (λmax) and, where available, the molar extinction coefficients (ε) for the key intermediates in ethanol.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Ergosterol | 282, 293 | ~11,900 (at 282 nm) |

| Previtamin D2 | 260 | ~9,000 |

| Vitamin D2 | 265 | ~18,200 |

| Tachysterol2 | 281 | ~24,000 |

| Lumisterol2 | 272 | ~8,000 |

Note: The molar extinction coefficients can vary slightly depending on the solvent and the specific literature source. The values presented here are representative.

Quantum Yields of Photochemical Conversions

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific transformation for each photon absorbed. The quantum yields for the interconversion of the vitamin D photoisomers are wavelength-dependent. The following table provides representative quantum yields for the key photochemical steps in the analogous vitamin D3 system, which are expected to be very similar for the vitamin D2 system.

| Photochemical Reaction | Wavelength (nm) | Quantum Yield (Φ) |

| Ergosterol → Previtamin D2 | ~295 | ~0.4 |

| Previtamin D2 → Ergosterol | 254 | 0.12 |

| Previtamin D2 → Lumisterol2 | 254 | 0.07 |

| Previtamin D2 → Tachysterol2 | 254 | 0.42 |

Note: The quantum yields are influenced by the solvent, temperature, and the specific experimental setup.

Experimental Protocols

This section provides a detailed methodology for the photochemical conversion of ergosterol to vitamin D2, followed by a standard protocol for the analysis of the resulting product mixture using High-Performance Liquid Chromatography (HPLC).

Photochemical Synthesis of Vitamin D2

This protocol is adapted from established procedures and is intended for a laboratory-scale synthesis.

Materials and Equipment:

-

Ergosterol

-

Ethanol (absolute, spectroscopic grade)

-

Medium-pressure mercury vapor lamp (e.g., 450W Hanovia)

-

Quartz immersion well photochemical reactor

-

Cooling system (e.g., cryostat or ice bath)

-

Rotary evaporator

-

High-vacuum pump

-

Standard laboratory glassware

-

Inert gas supply (e.g., argon or nitrogen)

Procedure:

-

Solution Preparation: Dissolve ergosterol in absolute ethanol to a concentration of approximately 1-2 g/L in the photochemical reactor. The exact concentration may be optimized for the specific reactor geometry.[9]

-

Inert Atmosphere: Purge the solution and the reactor headspace with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can lead to side reactions and degradation of the products. Maintain a gentle positive pressure of the inert gas throughout the reaction.

-

Irradiation: Cool the solution to the desired temperature, typically between 0°C and 10°C, using the cooling system. Immerse the UV lamp in the quartz well and turn it on. Irradiate the solution with constant stirring. The irradiation time will depend on the lamp intensity, reactor volume, and desired conversion rate, and typically ranges from 2 to 6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots of the solution and analyzing them by HPLC (see protocol below) or UV-Vis spectroscopy to determine the relative concentrations of ergosterol, previtamin D2, and vitamin D2.

-

Work-up: Once the desired conversion of ergosterol to previtamin D2 is achieved, turn off the lamp and remove the reactor from the cooling bath.

-

Thermal Isomerization: To convert the newly formed previtamin D2 to vitamin D2, the solution can be gently heated to 40-60°C for 1-2 hours under an inert atmosphere. Alternatively, the solution can be stored in the dark at room temperature for several days to allow for spontaneous isomerization.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of vitamin D2, unreacted ergosterol, and other photoisomers, can be purified by crystallization or column chromatography on silica gel or alumina.

HPLC Analysis of Vitamin D2 and its Isomers

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][10][11][12]

-

Mobile Phase: A mixture of methanol and acetonitrile (e.g., 80:20 v/v) is a typical mobile phase.[10][11] Isocratic elution is usually sufficient.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.[11]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare standard solutions of ergosterol, vitamin D2, lumisterol2, and tachysterol2 of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the crude reaction mixture or the purified product in the mobile phase to a suitable concentration for HPLC analysis.

-

Injection and Analysis: Inject the standard solutions to determine their retention times and to generate a calibration curve for quantification. Inject the sample solution and identify the peaks based on the retention times of the standards.

-

Quantification: Quantify the amount of each component in the sample by comparing the peak areas to the calibration curves.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the photochemical conversion pathway and a typical experimental workflow.

Caption: Photochemical conversion pathway of ergosterol to vitamin D2.

Caption: Experimental workflow for the synthesis and analysis of vitamin D2.

Conclusion

The photochemical conversion of ergosterol to vitamin D2 is a well-established yet intricate process that continues to be a subject of research and optimization. This guide has provided a detailed overview of the core chemical transformations, essential quantitative data for modeling and experimental design, and practical protocols for synthesis and analysis. A thorough understanding of the interplay between the photochemical and thermal steps, as well as the influence of various reaction parameters, is crucial for researchers, scientists, and drug development professionals seeking to efficiently produce and utilize vitamin D2. The provided diagrams offer a clear visual summary of the key pathways and experimental procedures involved in this important synthetic route.

References

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cerealsgrains.org [cerealsgrains.org]

- 6. Catalyzed thermal isomerization between previtamin D3 and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Thermal Isomerization: Its Role in the Analysis of Vitamin D3 in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ergosterol [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. PREVITAMIN D PHOTOSYNTHESIS IN VITRO [photobiology.com]

- 12. waters.com [waters.com]

The intricate dance of Ergocalciferol and the Vitamin D Receptor: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of ergocalciferol (vitamin D2) on the Vitamin D Receptor (VDR). This whitepaper provides a detailed analysis of the molecular interactions, transcriptional activity, and downstream cellular effects of this essential vitamin, presenting key quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.

Ergocalciferol, a plant-derived form of vitamin D, undergoes a two-step hydroxylation process in the liver and kidneys to become its biologically active form, 1α,25-dihydroxyergocalciferol, also known as ercalcitriol.[1] It is this active metabolite that serves as a potent ligand for the Vitamin D Receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2][3]

The binding of ercalcitriol to the VDR initiates a cascade of molecular events critical for calcium and phosphate homeostasis, immune modulation, and cell growth and differentiation.[4] Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[5] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4][5] This interaction modulates the transcription of hundreds of genes, orchestrating a wide array of physiological responses.[1]

Quantitative Analysis of Ergocalciferol's Interaction with the VDR

The efficacy of ergocalciferol's active metabolite, ercalcitriol, in activating the VDR has been quantified through various in vitro assays. While direct comparative binding affinity data in the form of dissociation constants (Kd) for ercalcitriol is not as abundant in the literature as for its vitamin D3 counterpart, calcitriol, functional assays provide valuable insights into its potency.

Reporter gene assays are a cornerstone for evaluating the transcriptional activity of VDR agonists. In these assays, cells are engineered to express a reporter gene, such as luciferase, under the control of a promoter containing VDREs. The amount of light produced by the luciferase enzyme is directly proportional to the level of VDR activation.

One study utilizing a transient transactivation assay with a CYP24A1-luciferase reporter in HEK293T cells determined the half-maximal effective concentration (EC50) for ergocalciferol to be 14.44 µM.[6] It is important to note that this value is for the parent compound, ergocalciferol, which has a significantly lower affinity for the VDR than its activated form, ercalcitriol. Another study using a commercially available VDR reporter assay kit reported agonist dose-response curves for ercalcitriol, though specific EC50 values were not provided in the accessible documentation.[7] For comparison, the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), exhibited an EC50 of 0.65 nM in the same CYP24A1-luciferase reporter assay.[6]

| Compound | Assay Type | Cell Line | EC50 | Reference |

| Ergocalciferol | CYP24A1-Luciferase Reporter Assay | HEK293T | 14.44 µM | [6] |

| 1,25-dihydroxyvitamin D3 (Calcitriol) | CYP24A1-Luciferase Reporter Assay | HEK293T | 0.65 nM | [6] |

Signaling Pathways and Experimental Workflows

To visually elucidate the complex processes involved in ergocalciferol's mechanism of action, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

A thorough understanding of the mechanism of action of ergocalciferol on the VDR relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize this interaction.

VDR Competitive Binding Assay

This assay is designed to determine the binding affinity of unlabeled ligands, such as ercalcitriol, by measuring their ability to compete with a radiolabeled ligand for binding to the VDR.

Materials:

-

Purified recombinant human VDR

-

Radiolabeled ligand (e.g., [³H]1,25(OH)₂D₃)

-

Unlabeled competitor (ercalcitriol)

-

Binding buffer (e.g., TEGD buffer: 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)

-

Wash buffer (e.g., Tris-HCl with 0.5% Tween 20)

-

Hydroxyapatite slurry

-

Scintillation cocktail

-

96-well filter plates

Procedure:

-

Prepare serial dilutions of the unlabeled competitor (ercalcitriol) in binding buffer.

-

In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.

-

Add the serially diluted unlabeled competitor to the wells.

-

Add the purified VDR to each well to initiate the binding reaction.

-

Incubate the plate at 4°C for 4-18 hours to reach equilibrium.

-

Add hydroxyapatite slurry to each well to capture the VDR-ligand complexes.

-

Wash the wells multiple times with wash buffer to remove unbound ligand.

-

Transfer the hydroxyapatite to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Determine the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

VDR Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the VDR in response to ligand binding.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, Caco-2)

-

Expression vector for human VDR

-

Reporter plasmid containing a luciferase gene driven by a promoter with VDREs

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (ergocalciferol or ercalcitriol)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Co-transfect the cells with the VDR expression vector and the luciferase reporter plasmid using a suitable transfection reagent.

-

Allow the cells to recover and express the proteins for 24-48 hours.

-

Treat the transfected cells with various concentrations of the test compound (ergocalciferol or ercalcitriol).

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence values against the log of the test compound concentration to generate a dose-response curve.

-

Calculate the EC50 value from the dose-response curve.

Downstream Effects: Regulation of Target Gene Expression

The activation of the VDR by ercalcitriol leads to the transcriptional regulation of numerous genes involved in a variety of biological processes. One of the most well-characterized target genes is CYP24A1, which encodes the 24-hydroxylase enzyme responsible for the catabolism of vitamin D metabolites. The induction of CYP24A1 expression serves as a sensitive marker for VDR activation.[4]

Another critical target gene is the Transient Receptor Potential Vanilloid 6 (TRPV6), an epithelial calcium channel that plays a crucial role in intestinal calcium absorption.[8] Studies have shown that the expression of TRPV6 is upregulated in response to active vitamin D metabolites. For instance, treatment of Caco-2 cells with 1,25-dihydroxyvitamin D3 resulted in a significant increase in TRPV6 mRNA levels.[9] While specific quantitative data for ercalcitriol-induced fold changes in these target genes is less prevalent, the shared mechanism of action through the VDR suggests a similar regulatory effect.

Ergocalciferol, through its active metabolite ercalcitriol, is a potent activator of the Vitamin D Receptor. Its mechanism of action mirrors that of the vitamin D3 endocrine system, involving ligand binding, heterodimerization with RXR, and modulation of target gene transcription. While further quantitative studies are needed to fully delineate the comparative binding affinities and transcriptional potencies of ergocalciferol's metabolites, the existing data firmly establishes its critical role in VDR-mediated signaling pathways. This technical guide provides a foundational resource for professionals in the fields of research and drug development, offering a detailed understanding of the molecular intricacies of ergocalciferol's action on the VDR.

References

- 1. mdpi.com [mdpi.com]

- 2. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fine tuning of vitamin D receptor (VDR) activity by post-transcriptional and post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The human transient receptor potential vanilloid type 6 distal promoter contains multiple vitamin D receptor binding sites that mediate activation by 1,25-dihydroxyvitamin D3 in intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Vitamin D - Wikipedia [en.wikipedia.org]

- 9. The Effect of Differentiation on 1,25 dihydroxyvitamin D -Mediated Gene Expression in the Enterocyte-Like Cell Line, Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Research Milestones of Vitamin D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2, or ergocalciferol, was the first of the D vitamins to be isolated and structurally identified, marking a pivotal moment in the understanding and treatment of rickets. This technical guide provides a comprehensive overview of the key historical research milestones in the discovery of vitamin D2, detailing the experimental protocols that were foundational to its isolation, synthesis, and biological characterization. Quantitative data from seminal studies are summarized, and key biochemical pathways and experimental workflows are visualized to offer a deeper understanding for today's researchers and drug development professionals.

Historical Research Milestones: A Chronological Overview

The journey to uncover the secrets of vitamin D2 was a multi-decade endeavor involving pioneering work in organic chemistry, biochemistry, and nutritional science.

Early 1920s: The Antirachitic Factor and the Role of UV Light

The story of vitamin D2 begins with the quest to find the cause of rickets, a debilitating bone disease in children. In the early 1920s, Sir Edward Mellanby's experiments with dogs on oatmeal-based diets, which induced rickets, demonstrated that a fat-soluble factor in cod liver oil could cure the disease.[1] Simultaneously, it was observed that sunlight exposure could also prevent and cure rickets.

A significant breakthrough came in 1924 from the laboratory of Harry Steenbock at the University of Wisconsin. Steenbock and his colleague Archie Black demonstrated that irradiating rat rations with ultraviolet (UV) light endowed them with antirachitic properties.[2] This pivotal discovery established a direct link between UV light and the activation of a dietary precursor to create the antirachitic factor.

1927-1928: The Provitamin - Ergosterol

Researchers Otto Rosenheim and T. A. Webster in England, and independently Adolf Windaus and his team in Germany, identified ergosterol, a sterol found in fungi and yeast, as the "provitamin" that could be converted into the antirachitic factor upon UV irradiation. Windaus's comprehensive work on the constitution of sterols and their connection with vitamins earned him the Nobel Prize in Chemistry in 1928.[2]

1931-1932: Isolation and Structural Elucidation of Vitamin D2

The culmination of this research was the isolation of a crystalline substance from the irradiation products of ergosterol. In 1931, a British group of scientists including F. A. Askew, R. B. Bourdillon, H. M. Bruce, R. G. C. Jenkins, and T. A. Webster, successfully isolated pure, crystalline vitamin D2.[2] Almost concurrently, in 1932, Adolf Windaus and his colleagues in Germany also isolated the crystalline compound and, crucially, elucidated its chemical structure, naming it ergocalciferol.[3] They determined that vitamin D2 is a secosteroid, a steroid in which one of the rings has been broken, a feature that arises from the photochemical reaction of ergosterol.[4]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of vitamin D2.

Synthesis of Vitamin D2 via Ergosterol Irradiation

The production of vitamin D2 from ergosterol was a cornerstone of early research. The general principle involves the photochemical conversion of ergosterol to pre-vitamin D2, which then thermally isomerizes to vitamin D2.

Experimental Workflow: Synthesis of Vitamin D2

Caption: Workflow for the synthesis of Vitamin D2 from ergosterol.

Detailed Methodology:

-

Preparation of Ergosterol Solution: A solution of purified ergosterol was prepared in a solvent such as diethyl ether or ethanol.

-

UV Irradiation: The ergosterol solution was exposed to ultraviolet radiation from a mercury vapor lamp. The unfiltered radiation was passed through a quartz tube containing the flowing ergosterol solution. The rate of flow was controlled to achieve a specific degree of ergosterol destruction (e.g., around 40%).[5]

-

Separation of Unreacted Ergosterol: After irradiation, the complex mixture contained pre-vitamin D2, vitamin D2, unreacted ergosterol, and other photoproducts like lumisterol and tachysterol. The unreacted ergosterol was often removed by precipitation with digitonin, a saponin that forms an insoluble complex with ergosterol.[5]

-

Isolation of Vitamin D2: The remaining solution, containing the vitamin D2 and other photoproducts, was evaporated to a resin. Vitamin D2 was then isolated from this resin through a process of fractional crystallization from a mixture of solvents like acetone and methanol at low temperatures.

Bioassay of Vitamin D2: The "Line Test" in Rachitic Rats

The biological activity of vitamin D2 preparations was quantified using a bioassay based on the healing of rickets in rats.

Experimental Workflow: The "Line Test" Bioassay

Caption: Workflow for the "Line Test" bioassay of Vitamin D2.

Detailed Methodology:

-

Induction of Rickets: Young, weanling rats were fed a rachitogenic diet for approximately 3 weeks. A commonly used diet was the McCollum Diet No. 3143, which was high in calcium, low in phosphorus, and deficient in vitamin D.

-

Dosing: After the development of rickets, the rats were divided into groups and administered varying doses of the vitamin D2 preparation being tested, as well as a standard preparation for comparison.

-

Healing Period: The rats were maintained on the rachitogenic diet for a healing period of 10 to 14 days after receiving the vitamin D2 dose.

-

The "Line Test" (Shipley Method):

-

The rats were sacrificed, and the proximal ends of the tibiae or the distal ends of the radii were removed.

-

The bones were split longitudinally.

-

The split bones were immersed in a silver nitrate solution (e.g., 1.5% w/v) for a few minutes.

-

The bones were then exposed to light, which caused the newly deposited calcium phosphate at the site of healing (the metaphysis) to stain black.

-

-

Scoring: The extent of the black line of healing was scored on a numerical scale, allowing for a quantitative comparison of the antirachitic activity of the test substance against the standard.

Quantitative Data Summary

The following tables summarize key quantitative data from early research on vitamin D2.

Table 1: Physicochemical Properties of Ergocalciferol (Vitamin D2)

| Property | Value | Reference |

| Molecular Formula | C28H44O | [6] |

| Molecular Weight | 396.6 g/mol | [6] |

| Melting Point | 115-118 °C | N/A |

| Solubility | Soluble in alcohol, chloroform, ether, and fatty oils | [7] |

Table 2: Composition of McCollum's Rachitogenic Diet No. 3143

| Ingredient | Percentage (%) |

| Whole Wheat | 33 |

| Ground Yellow Corn | 33 |

| Wheat Gluten | 15 |

| Gelatin | 15 |

| Calcium Carbonate | 3 |

| Sodium Chloride | 1 |

Note: This diet is characterized by a high calcium to phosphorus ratio.

Signaling Pathway of Vitamin D2

Vitamin D2 itself is biologically inactive. It must undergo two hydroxylation steps in the body to be converted to its active form, 1,25-dihydroxyergocalciferol (ercalcitriol), which can then bind to the vitamin D receptor (VDR) and elicit a biological response.[7][8]

Signaling Pathway: Activation and Action of Vitamin D2

Caption: Activation and genomic signaling pathway of Vitamin D2.

The active form of vitamin D2, 1,25-dihydroxyergocalciferol, binds to the VDR in the nucleus of target cells. This binding causes the VDR to form a heterodimer with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to a variety of biological responses, most notably the regulation of calcium and phosphate homeostasis, which is crucial for bone health.[8][9]

Conclusion

The discovery and elucidation of vitamin D2 represent a landmark achievement in the history of medicine and nutrition. The pioneering work of researchers in the early 20th century not only led to the virtual eradication of rickets but also laid the groundwork for our current understanding of vitamin D metabolism and its diverse physiological roles. The experimental protocols and quantitative data from this era, though rudimentary by modern standards, showcase the ingenuity and rigor of these early scientists. For today's researchers, a deep appreciation of these historical milestones provides a valuable context for ongoing research into the therapeutic potential of vitamin D and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. 100 YEARS OF VITAMIN D: Historical aspects of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Steroid - Wikipedia [en.wikipedia.org]

- 5. (PDF) The Distillation of Vitamin D. (1930) | F. A. Askew | 105 Citations [scispace.com]

- 6. Ergocalciferol | C28H44O | CID 5280793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ergocalciferol - Wikipedia [en.wikipedia.org]

- 8. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

The Choreography of Light and Life: An In-depth Technical Guide to Ergocalciferol Biosynthesis in Fungi and Plants

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Ergocalciferol, or vitamin D2, is a vital micronutrient synthesized from the precursor ergosterol, a sterol primarily found in fungi and, to a lesser extent, in plants. This technical guide provides a comprehensive exploration of the biosynthetic pathways leading to ergocalciferol in these two kingdoms. It delves into the core enzymatic reactions, regulatory networks, and key differences that distinguish fungal and plant sterol metabolism. Detailed experimental protocols for the quantification of key sterols and the photochemical conversion of ergosterol to ergocalciferol are provided, alongside quantitative data to support these methodologies. Furthermore, this guide employs Graphviz visualizations to illustrate complex signaling pathways and experimental workflows, offering a clear and concise visual aid for researchers in the field. This document is intended to serve as a valuable resource for scientists and professionals in drug development and nutritional science, fostering a deeper understanding of ergocalciferol biosynthesis and its potential applications.

Introduction

Ergocalciferol (vitamin D2) is a secosteroid produced through the ultraviolet (UV) irradiation of ergosterol.[1][2] While structurally similar to cholecalciferol (vitamin D3) produced in animals, ergocalciferol's origins lie in the fungal and plant kingdoms.[1] Understanding the intricate biosynthetic pathways that lead to its precursor, ergosterol, is of paramount importance for various fields, including mycology, plant biology, nutritional science, and pharmacology. Fungi, particularly yeasts and mushrooms, are the most prolific producers of ergosterol, making them a primary source for commercial vitamin D2 production.[1][3] In plants, the sterol biosynthesis pathway, while sharing common ancestral steps, diverges significantly, leading to a different profile of phytosterols.

This guide will provide a detailed technical overview of the core biosynthetic pathways of ergocalciferol precursors in both fungi and plants. We will explore the key enzymes, their regulation, and the distinct metabolic routes that differentiate these two kingdoms. Furthermore, we will present quantitative data on the conversion of ergosterol to ergocalciferol and provide detailed experimental protocols for the analysis of these vital compounds.

Ergosterol Biosynthesis in Fungi: A Well-Trodden Path

The biosynthesis of ergosterol in fungi, extensively studied in model organisms like Saccharomyces cerevisiae, is a complex and highly regulated process involving over 25 enzymes.[4] This pathway can be broadly divided into three main stages: the mevalonate pathway, the cyclization of squalene, and the late pathway of ergosterol synthesis.

The Mevalonate Pathway and Squalene Synthesis

The initial steps of ergosterol biosynthesis are shared with many other metabolic pathways and begin with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate pathway. These five-carbon units are then sequentially condensed to form the 30-carbon molecule, squalene.

Cyclization of Squalene to Lanosterol

A key divergence from the plant pathway occurs at this stage. In fungi, the linear squalene molecule is first epoxidized to 2,3-oxidosqualene by squalene epoxidase (ERG1). Subsequently, lanosterol synthase (ERG7) catalyzes the cyclization of 2,3-oxidosqualene to form the first sterol, lanosterol.[5]

The Late Pathway: From Lanosterol to Ergosterol

The final stage of the pathway involves a series of modifications to the lanosterol molecule, including demethylations, desaturations, and reductions, to ultimately yield ergosterol. Key enzymes in this late pathway include:

-

Lanosterol 14-alpha-demethylase (ERG11/CYP51): This crucial enzyme, a target for azole antifungal drugs, removes the methyl group at the C-14 position.[6][7]

-

Sterol C-22 desaturase (ERG5): This enzyme introduces a double bond at the C-22 position in the sterol side chain.

-

Sterol C-24 methyltransferase (ERG6): This enzyme adds a methyl group at the C-24 position.

-

Sterol C-5 desaturase (ERG3): This enzyme introduces a double bond at the C-5 position in the B-ring.

-

Sterol C-7 desaturase (ERG3): This enzyme introduces a double bond at the C-7 position.

-

Sterol C-24 reductase (ERG4): This enzyme reduces the double bond at the C-24(28) position.

The final product, ergosterol, is a vital component of fungal cell membranes, regulating their fluidity and permeability.

Fungal Ergosterol Biosynthesis Pathway

Phytosterol Biosynthesis in Plants: A Divergent Route

While sharing the initial mevalonate pathway with fungi, the plant sterol biosynthesis pathway diverges at the crucial cyclization step.

Cyclization of 2,3-Oxidosqualene to Cycloartenol

In plants, the cyclization of 2,3-oxidosqualene is catalyzed by cycloartenol synthase (CAS), leading to the formation of cycloartenol, a sterol with a characteristic cyclopropane ring.[8][9] Although a minor pathway involving lanosterol synthase (LAS) has been identified in some plants like Arabidopsis thaliana, the cycloartenol-based pathway is predominant, contributing to over 98% of phytosterol synthesis in this model organism.[5][7][10][11]

From Cycloartenol to Precursors of Ergosterol-like Molecules

Following the formation of cycloartenol, a series of enzymatic reactions, including the opening of the cyclopropane ring and various demethylations, desaturations, and alkylations, lead to the synthesis of a diverse array of phytosterols. Brassicasterol, a phytosterol structurally similar to ergosterol, is one of the key products of this pathway. The conversion of sitosterol to stigmasterol is catalyzed by sterol C-22 desaturases.[12]

Plant Phytosterol Biosynthesis Pathway

Regulation of Ergosterol Biosynthesis in Fungi

The ergosterol biosynthesis pathway in fungi is tightly regulated at the transcriptional level to maintain cellular homeostasis. Two major regulatory systems have been identified: the Upc2/Ecm22 pathway in Saccharomyces cerevisiae and the Sterol Regulatory Element-Binding Protein (SREBP) pathway in filamentous fungi like Aspergillus fumigatus.

The Upc2/Ecm22 Regulatory Circuit in Yeast

In S. cerevisiae, the transcription factors Upc2 and Ecm22 are key regulators of most ERG genes.[13][14] Under conditions of low ergosterol, Upc2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoters of ERG genes, leading to their upregulation.[13][15] Ecm22 also contributes to this regulation.[14][16]

Upc2/Ecm22 Regulatory Pathway in Yeast

The SREBP Pathway in Filamentous Fungi

In filamentous fungi such as Aspergillus fumigatus, the SREBP homolog, SrbA, plays a critical role in regulating ergosterol biosynthesis, particularly in response to hypoxic conditions.[14][15][16][17] Under low oxygen, SrbA is proteolytically cleaved and activated, leading to the transcriptional upregulation of genes involved in both ergosterol biosynthesis and iron acquisition.[15][16]

SREBP (SrbA) Signaling Pathway in Fungi

From Ergosterol to Ergocalciferol: The Role of UV Irradiation

Ergocalciferol (vitamin D2) is not directly synthesized by fungi or plants. Instead, it is formed through a photochemical reaction when ergosterol is exposed to ultraviolet B (UVB) radiation (280-315 nm).[18] This process involves the opening of the B-ring of the ergosterol molecule to form pre-vitamin D2, which then isomerizes to ergocalciferol.

Quantitative Data

The following tables summarize quantitative data related to ergocalciferol biosynthesis.

Table 1: Conversion of Ergosterol to Vitamin D2 in Mushrooms via UV Irradiation

| Mushroom Species | UV Treatment | Initial Ergosterol (µg/g dw) | Final Vitamin D2 (µg/g dw) | Reference |

| Agaricus bisporus | UV-B | 5700 | 57 | [11] |

| Pleurotus ostreatus | UV-B | 3600 | 37 | [11] |

| Lentinula edodes (Shiitake) | UV-C + UV-A | Not specified | 414 | [2] |

| Saccharomyces cerevisiae (Yeast) | UV-C (15 min) | Not specified | 1.78% conversion rate | [1][3][19] |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Lanosterol 14α-demethylase (CYP51) | Candida albicans | Lanosterol | 14 - 18 | 3.9 min-1 | [6] |

| Lanosterol 14α-demethylase (CYP51) | Homo sapiens | Lanosterol | 14 - 18 | 6.1 min-1 | [6] |

Experimental Protocols

Protocol for Ergosterol Quantification by HPLC

This protocol is adapted for the quantification of ergosterol in yeast.

1. Sample Preparation and Saponification:

- Harvest yeast cells by centrifugation.

- Wash the cell pellet with distilled water.

- Add 10% (w/v) potassium hydroxide in methanol to the cell pellet.

- Incubate at 80°C for 30 minutes to saponify the lipids.[3][10]

- Allow the samples to cool to room temperature.

2. Extraction:

- Add an equal volume of n-hexane to the saponified sample.

- Vortex vigorously for 1 minute to extract the non-saponifiable lipids, including ergosterol.

- Centrifuge to separate the phases.

- Carefully collect the upper hexane layer.

- Evaporate the hexane under a stream of nitrogen.

3. HPLC Analysis:

- Re-dissolve the dried extract in an appropriate solvent (e.g., methanol or isopropanol).

- Filter the sample through a 0.2 µm syringe filter.

- Inject the sample onto a C18 reverse-phase HPLC column.

- Use a mobile phase of methanol or acetonitrile at a constant flow rate.

- Detect ergosterol using a UV detector at 282 nm.[4][17]

- Quantify ergosterol by comparing the peak area to a standard curve of known ergosterol concentrations.

Start [label="Yeast Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Harvest [label="Harvest & Wash Cells"];

Saponify [label="Saponification\n(KOH in Methanol, 80°C)"];

Extract [label="Hexane Extraction"];

Evaporate [label="Evaporate Hexane"];

Reconstitute [label="Reconstitute in Mobile Phase"];

Filter[label="Filter (0.2 µm)"];

HPLC [label="HPLC-UV Analysis (282 nm)"];

Quantify [label="Quantification"];

End [label="Ergosterol Concentration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Harvest;

Harvest -> Saponify;

Saponify -> Extract;

Extract -> Evaporate;

Evaporate -> Reconstitute;

Reconstitute -> Filter;

Filter -> HPLC;

HPLC -> Quantify;

Quantify -> End;

}

HPLC Workflow for Ergosterol Quantification

Protocol for Phytosterol Analysis by GC-MS

This protocol is a general guide for the analysis of phytosterols in plant tissues.

1. Sample Preparation and Extraction:

- Freeze-dry and grind the plant tissue to a fine powder.

- Extract the lipids using a solvent system such as chloroform:methanol (2:1, v/v).

- Saponify the lipid extract with alcoholic potassium hydroxide to hydrolyze sterol esters.

2. Derivatization:

- After extraction and purification of the unsaponifiable fraction, evaporate the solvent.

- Derivatize the free sterols to their trimethylsilyl (TMS) ethers using a silylating agent (e.g., BSTFA with 1% TMCS). This increases their volatility for GC analysis.

3. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

- Use a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polar column).

- Employ a temperature program to separate the different phytosterols.

- The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used for identification by comparison with spectral libraries and authentic standards.

Conclusion

The biosynthesis of ergocalciferol is a fascinating interplay of biochemistry and photochemistry, with distinct pathways in fungi and plants converging on the production of its precursor, ergosterol, or structurally similar phytosterols. While fungi remain the primary biological source for commercial ergocalciferol production, a deeper understanding of the plant biosynthetic pathway offers potential for biofortification and novel production strategies. The regulatory networks governing these pathways, particularly the Upc2/Ecm22 and SREBP systems in fungi, present promising targets for the development of new antifungal agents. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers seeking to explore and manipulate these intricate metabolic pathways for applications in medicine, nutrition, and biotechnology. Further research into the kinetic properties of the enzymes involved and the precise regulatory mechanisms will undoubtedly unlock new opportunities in these fields.

References

- 1. Upregulation of ERG genes in Candida species by azoles and other sterol biosynthesis inhibitors. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The Candida albicans Lanosterol 14-α-Demethylase (ERG11) Gene Promoter Is Maximally Induced after Prolonged Growth with Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Upc2p and Ecm22p, Dual Regulators of Sterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. waters.com [waters.com]

- 17. uniprot.org [uniprot.org]

- 18. bioconductor.org [bioconductor.org]

- 19. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Vitamin D2: A Technical Guide to Calcitriol Synthesis

For Immediate Release

A comprehensive technical guide detailing the metabolic activation of vitamin D2 (ergocalciferol) to its biologically active form, calcitriol (1,25-dihydroxyergocalciferol), has been developed for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the enzymatic pathways, key molecular players, and detailed experimental methodologies crucial for advancing research in vitamin D metabolism and related therapeutic areas.

Vitamin D, a prohormone essential for calcium homeostasis and a multitude of other physiological processes, exists in two primary forms: vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). While both forms are vital, their metabolic activation pathways involve a series of intricate enzymatic hydroxylations. This guide focuses specifically on the conversion of vitamin D2, a common dietary supplement, to the potent hormone calcitriol.

The activation of vitamin D2 is a two-step process initiated in the liver and culminating in the kidneys. The first and rate-limiting step is the 25-hydroxylation of ergocalciferol to form 25-hydroxyvitamin D2 (ercalcidiol). This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2R1, located in the endoplasmic reticulum of hepatocytes.[1][2][3][4] A secondary enzyme, CYP27A1, located in the mitochondria, also possesses 25-hydroxylase activity, but it shows a strong preference for vitamin D3 and is not considered a significant contributor to vitamin D2 metabolism.

The second critical step occurs predominantly in the proximal tubules of the kidneys, where ercalcidiol undergoes 1α-hydroxylation to yield the biologically active calcitriol. This reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase, also known as CYP27B1.[1][5][6] Calcitriol then binds to the vitamin D receptor (VDR) in various target tissues to elicit its diverse physiological effects.[7]

Quantitative Analysis of Enzyme Kinetics

Understanding the efficiency and substrate affinity of the key enzymes in the metabolic activation of vitamin D2 is paramount for researchers. The following tables summarize the available quantitative data for the enzymatic reactions involved.

| Enzyme | Substrate | Location | Michaelis Constant (Km) | Maximum Velocity (Vmax) / Catalytic Rate Constant (kcat) | Notes |

| CYP2R1 | Vitamin D2 (Ergocalciferol) | Liver (Endoplasmic Reticulum) | 0.67 µM | Data not available | CYP2R1 hydroxylates vitamin D2 and D3 at comparable rates, with some studies suggesting the activity for D3 is approximately double that for D2.[8][9] |

| CYP27A1 | Vitamin D2 (Ergocalciferol) | Liver (Mitochondria) | Not applicable | Not significantly metabolized | CYP27A1 shows a strong preference for vitamin D3 and does not play a major role in the 25-hydroxylation of vitamin D2. |

| Enzyme | Substrate | Location | Michaelis Constant (Km) | Maximum Velocity (Vmax) / Catalytic Rate Constant (kcat) | Notes |

| CYP27B1 | 25-hydroxyvitamin D2 (Ercalcidiol) | Kidney (Mitochondria) | Data not available | Data not available | CYP27B1 is confirmed to catalyze the 1α-hydroxylation of 25-hydroxyvitamin D2 to form 1,25-dihydroxyvitamin D2.[5][6] |

Visualizing the Metabolic Pathway

To provide a clear visual representation of the metabolic activation of vitamin D2, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. CYP2R1 - Wikipedia [en.wikipedia.org]

- 3. Kinetic studies of 25-hydroxy-19-nor-vitamin D3 and 1 alpha,25-dihydroxy-19-nor-vitamin D3 hydroxylation by CYP27B1 and CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP2R1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Metabolism of cholesterol, vitamin D3 and 20-hydroxyvitamin D3 incorporated into phospholipid vesicles by human CYP27A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. scispace.com [scispace.com]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. Genetic evidence that the human CYP2R1 enzyme is a key vitamin D 25-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Ergocalciferol (Vitamin D2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergocalciferol, or vitamin D2, is a crucial fat-soluble vitamin that plays a significant role in calcium homeostasis and bone metabolism. Its journey from dietary intake to cellular action involves a complex series of transport and activation steps. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms of ergocalciferol, intended for researchers, scientists, and professionals in drug development. We will delve into the intestinal absorption, plasma transport, cellular uptake, and intracellular trafficking of ergocalciferol and its metabolites. This guide will present quantitative data in structured tables, detail key experimental protocols, and provide visual representations of the involved pathways and workflows to facilitate a deeper understanding of these critical biological processes.

Intestinal Absorption of Ergocalciferol

The absorption of dietary ergocalciferol primarily occurs in the small intestine. As a lipophilic molecule, its absorption is enhanced by the presence of dietary fats and bile salts, which aid in its solubilization into mixed micelles. The transport of ergocalciferol across the enterocyte brush border membrane is a multifaceted process involving both passive diffusion and carrier-mediated transport.[1][2]

Passive Diffusion

At high, pharmacological concentrations, the primary mechanism of ergocalciferol absorption is believed to be simple passive diffusion. Driven by the concentration gradient, ergocalciferol moves from the micellar phase in the intestinal lumen across the lipid bilayer of the enterocytes.

Carrier-Mediated Transport

At lower, physiological concentrations, carrier-mediated transport processes play a more significant role. Several cholesterol transporters have been implicated in the uptake of vitamin D, including ergocalciferol.

-

Niemann-Pick C1-Like 1 (NPC1L1): This transmembrane protein is a key player in intestinal cholesterol absorption and has been shown to facilitate the uptake of vitamin D. The cholesterol absorption inhibitor ezetimibe, which targets NPC1L1, has been demonstrated to reduce the absorption of vitamin D3, suggesting a shared transport pathway that likely extends to ergocalciferol.

-

Scavenger Receptor Class B Type I (SR-BI): SR-BI is another transporter involved in cholesterol and lipid uptake in the intestine. Its role in ergocalciferol transport is an area of ongoing investigation.

-

CD36: Also known as fatty acid translocase, CD36 is involved in the uptake of fatty acids and has been suggested to play a role in the intestinal absorption of vitamin D.

The involvement of these transporters suggests a competitive and regulated mechanism for ergocalciferol uptake.

Plasma Transport of Ergocalciferol and its Metabolites

Once absorbed, ergocalciferol is incorporated into chylomicrons, which are then secreted into the lymphatic system before entering the bloodstream. In the circulation, ergocalciferol and its subsequent metabolites are predominantly bound to the Vitamin D Binding Protein (DBP) , with a smaller fraction bound to albumin.[3]

Vitamin D Binding Protein (DBP)

DBP is the primary carrier of vitamin D metabolites in the plasma. The binding affinity of ergocalciferol and its metabolites to DBP is a critical determinant of their half-life and bioavailability. It is generally accepted that ergocalciferol and its hydroxylated forms have a lower binding affinity for DBP compared to their cholecalciferol (vitamin D3) counterparts.[3][4] This difference in affinity may contribute to the observed differences in the efficacy of vitamin D2 and D3 in raising and maintaining serum 25-hydroxyvitamin D levels.[4] Specifically, 25-hydroxyergocalciferol (ercalcidiol) has been reported to have an approximately 20% lower affinity for DBP than 25-hydroxycholecalciferol (calcidiol).[3]

Metabolic Activation of Ergocalciferol

Ergocalciferol is biologically inert and requires two sequential hydroxylation steps to become the active hormone, 1,25-dihydroxyergocalciferol (ercalcitriol).

-

First Hydroxylation (in the Liver): Ergocalciferol is transported to the liver, where it is hydroxylated at the 25-position by the enzyme 25-hydroxylase (CYP2R1) to form 25-hydroxyergocalciferol (ercalcidiol) . This is the major circulating form of vitamin D and is used to assess a person's vitamin D status.

-

Second Hydroxylation (in the Kidneys): Ercalcidiol is then transported to the kidneys, where it undergoes a second hydroxylation at the 1α-position by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active form, 1,25-dihydroxyergocalciferol (ercalcitriol) .

Cellular Uptake of Ergocalciferol Metabolites

The cellular uptake of DBP-bound ercalcidiol, particularly in the proximal tubules of the kidneys for the second hydroxylation, is a receptor-mediated endocytic process.

-

Megalin and Cubilin: This receptor complex, expressed on the apical surface of proximal tubule cells, binds to the DBP-ercalcidiol complex and internalizes it via endocytosis. This process is crucial for the efficient conversion of ercalcidiol to ercalcitriol.

For target cells outside the kidney, the uptake of vitamin D metabolites is thought to occur primarily through the dissociation of the metabolite from DBP and subsequent passive diffusion of the "free" form across the cell membrane.

Intracellular Transport and Genomic Action

Once inside the target cell, ercalcitriol binds to the Vitamin D Receptor (VDR) , a nuclear receptor. The binding of ercalcitriol to the VDR is a critical step in initiating its biological effects. The affinity of ercalcitriol for the VDR is comparable to that of calcitriol (the active form of vitamin D3).[3]

The ercalcitriol-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR) . This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5] This binding modulates the transcription of a wide array of genes involved in calcium and phosphate homeostasis, cell proliferation and differentiation, and immune function.[5]

Data Presentation

The following tables summarize the available quantitative data on the binding affinities and transport kinetics of ergocalciferol and its metabolites.

| Compound | Binding Protein | Organism | Binding Affinity (Kd) | Reference |

| 25-hydroxyergocalciferol | Human DBP | Human | Lower than 25(OH)D3 | [3][4] |

| 1,25-dihydroxyergocalciferol | Human VDR | Human | Similar to 1,25(OH)2D3 | [3][5] |

| Cell Line | Compound | Transport Parameter | Value | Reference |

| Caco-2 | Ergocalciferol | Apparent Permeability (Papp) | Data available in literature | [1][2][6] |

Experimental Protocols

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[1][2][6]

Objective: To determine the apparent permeability coefficient (Papp) of ergocalciferol across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

The culture medium is replaced with a transport buffer.

-

A solution containing ergocalciferol is added to the apical (donor) side of the transwell.

-

At specified time intervals, samples are collected from the basolateral (receiver) side.

-

To assess efflux, the experiment can be reversed, with the compound added to the basolateral side and samples collected from the apical side.

-

-

Sample Analysis: The concentration of ergocalciferol in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the compound in the donor chamber.

-

Quantification of Ergocalciferol and its Metabolites by LC-MS/MS

Objective: To accurately quantify the concentrations of ergocalciferol, ercalcidiol, and ercalcitriol in biological matrices (e.g., plasma, cell culture media).

Methodology:

-

Sample Preparation:

-

Protein Precipitation: An organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant is further purified using LLE or SPE to remove interfering substances.

-

An internal standard (typically a deuterated analog of the analyte) is added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery.

-

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The analytes are separated on a C18 or other suitable column using a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analytes in the samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of ergocalciferol from absorption to genomic action.

Caption: Experimental workflow for a Caco-2 cell permeability assay.

Conclusion

The cellular uptake and transport of ergocalciferol are complex processes involving a combination of passive diffusion and carrier-mediated transport, followed by metabolic activation and receptor-mediated genomic action. While much is known, particularly from studies on cholecalciferol, further research is needed to fully elucidate the specific quantitative contributions of different transporters to ergocalciferol absorption and the precise downstream effects of ercalcitriol-VDR signaling. A deeper understanding of these mechanisms is essential for optimizing the therapeutic use of ergocalciferol and for the development of novel drugs targeting the vitamin D pathway.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin D Binding Protein: A Historic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 6. enamine.net [enamine.net]

Methodological & Application

Application Note: Quantification of Ergocalciferol (Vitamin D2) in Fungal Extracts using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocalciferol, or vitamin D2, is a vital nutrient found in fungi and is synthesized from its precursor, ergosterol, upon exposure to ultraviolet (UV) radiation.[1][2] Its quantification is crucial for the development of vitamin D-fortified foods, supplements, and pharmaceutical products derived from fungal sources. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the accurate determination of ergocalciferol in various fungal matrices.[3] This application note provides detailed protocols for sample preparation and HPLC analysis, along with method validation data.

The conversion of ergosterol to ergocalciferol is a photochemical process.[2] When ergosterol is exposed to UV light, it is first converted to pre-vitamin D2, which then isomerizes to ergocalciferol (Vitamin D2) through a temperature-dependent reaction. Other photoproducts such as lumisterol and tachysterol can also be formed, especially with prolonged irradiation.[4]

Caption: Photochemical conversion of ergosterol to ergocalciferol (Vitamin D2).

Experimental Protocols

This section details the necessary steps for the extraction and quantification of ergocalciferol from fungal samples.

Sample Preparation: Extraction and Saponification

A simple and effective method for sample preparation involves a combination of saponification and solid-liquid extraction.[4][5]

Materials:

-

Lyophilized fungal powder

-

Ethanol (95%)

-

Potassium hydroxide (KOH) solution

-

n-Hexane

-

Deionized water

-

Vortex mixer

-

Centrifuge

Protocol:

-

Weigh 1 gram of lyophilized fungal powder into a screw-cap tube.

-

Add 20 mL of the chosen extraction solvent (e.g., n-hexane, methanol:dichloromethane (75:25, v:v), or chloroform:methanol (20:10, v:v)).[6] For maximum extraction, stir the mixture for 2 hours and then sonicate for 45 minutes.[7]

-

For saponification to remove interfering lipids, add a solution of potassium hydroxide.

-

Vortex the mixture until it becomes homogeneous.

-

Centrifuge the mixture at 6,700 x g for 10 minutes.[7]

-

Carefully transfer the upper organic layer (containing ergocalciferol) to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for HPLC analysis.

-

Filter the final solution through a 0.45 µm membrane filter before injecting it into the HPLC system.[7]

HPLC Analysis

Instrumentation:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 |

| Mobile Phase | Acetonitrile:Methanol (70:30, v/v)[6] | Methanol:Acetonitrile:Isopropanol (60:30:10, v/v/v)[7] |

| Flow Rate | 1.0 mL/min[6] | 1.2 mL/min[7] |

| Column Temp. | Ambient | 30 °C[7] |

| Injection Vol. | 20 µL[6][7] | 20 µL[7] |

| Detection λ | 280 nm[6] | 265 nm[7] |

| Run Time | Isocratic | Isocratic |

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample extract onto the column.

-

Monitor the chromatogram at the specified wavelength. The retention times for ergocalciferol and ergosterol are approximately 5.68 min and 6.66 min, respectively, under certain conditions.[4]

-

Quantify the amount of ergocalciferol by comparing the peak area of the sample with a calibration curve generated from ergocalciferol standards of known concentrations.

Caption: General workflow for ergocalciferol quantification in fungal extracts.

Data Presentation

The following tables summarize the quantitative data from method validation and sample analysis.

Table 1: Method Validation Parameters for Ergocalciferol and Ergosterol Quantification

| Parameter | Ergocalciferol | Ergosterol | Reference |

| Limit of Detection (LOD) | 0.1 mg/kg (dry weight) | 0.1 mg/kg (dry weight) | [4][5] |

| Limit of Quantitation (LOQ) | 0.5 mg/kg (dry weight) | 0.5 mg/kg (dry weight) | [4][5] |

| Recovery | 97-99% | 97-99% | [4][5] |

| Accuracy (Recovery %) | 99.01-100.45% | 99.35-100.98% | [1] |

Table 2: Example of Ergocalciferol Content in Mushroom Samples

| Mushroom Species | Treatment | Ergocalciferol (mg/kg) | Reference |

| Agaricus bisporus | Initial | 1.92 | [4] |

| Agaricus bisporus | Heat (100°C) | 4.66 | [4] |

| Agaricus bisporus | Heat + UV | 28.13 | [4] |

| Lentinula edodes | Initial | 7-8.5 | [4] |

| Lentinula edodes | UV Treatment | Highest levels achieved | [4] |

Conclusion

The described HPLC method provides a reliable and straightforward approach for the quantification of ergocalciferol in fungal extracts. The simple sample preparation, combined with the precision and accuracy of the HPLC analysis, makes this protocol suitable for routine quality control in the food and pharmaceutical industries. The method demonstrates high recovery and low detection limits, ensuring accurate measurement of ergocalciferol content.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Quantitation of total vitamin D2 and D4 in UV-exposed mushrooms using HPLC with UV detection after novel two-step solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]